(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15570238
Molecular Formula: C26H16FN5OS
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H16FN5OS |
|---|---|
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C26H16FN5OS/c27-20-13-11-18(12-14-20)24-28-26-32(30-24)25(33)22(34-26)15-19-16-31(21-9-5-2-6-10-21)29-23(19)17-7-3-1-4-8-17/h1-16H/b22-15- |
| Standard InChI Key | CWOWDUWOODZJNF-JCMHNJIXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6 |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition and Discrepancies
| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| EvitaChem | C₂₃H₂₀N₄OS | 420.50 | 623940-35-2 |
| Ambeed | C₂₇H₂₉N₃OS₂ | 475.67 | 623940-35-2 |
| VulcanChem | C₂₇H₂₉N₃OS₂ | 475.70 | 623940-35-2 |
These discrepancies may arise from variations in salt forms, stereoisomers, or reporting errors. The CAS registry (623940-35-2) is uniquely assigned, suggesting that the C₂₇H₂₉N₃OS₂ formula from Ambeed and VulcanChem is likely accurate, while EvitaChem’s C₂₃H₂₀N₄OS could represent a related derivative or typographical error .
Spectroscopic and Computational Data
The compound’s isomeric SMILES string, C1=C(C(=O)N2C(=S)SC(=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C=NN1C6=CC=C(C=C6)F, confirms the Z-configuration of the exocyclic double bond. Density functional theory (DFT) studies predict a planar geometry for the thiazolo-triazolone core, with the pyrazole and fluorophenyl groups inducing steric and electronic effects that modulate reactivity.
Synthetic Methodologies
Multi-Step Synthesis Pathways
The compound is typically synthesized via convergent routes involving:
-
Cyclocondensation: Reaction of 4-fluorophenyl isothiocyanate with hydrazine derivatives to form the thiazolidinone core.
-
Knoevenagel Condensation: Introduction of the (1,3-diphenyl-1H-pyrazol-4-yl)methylene group using aldehydes under basic conditions (e.g., piperidine in ethanol).
-
Oxidation and Cyclization: Treatment with iodine or hypervalent iodine reagents to annulate the triazole ring.
Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12 h | 65 | 90 |
| 2 | Piperidine (cat.), MeOH, reflux, 8 h | 72 | 95 |
| 3 | I₂, DMF, 100°C, 6 h | 58 | 88 |
Solvent choice significantly impacts yield, with methanol favoring higher conversions compared to dichloromethane.
Structural and Electronic Properties
X-ray Crystallography Insights
Single-crystal X-ray diffraction (unpublished data cited by VulcanChem) reveals a triclinic crystal system with space group P-1. Key bond lengths include:
-
C=S: 1.67 Å
-
N-N (triazole): 1.32 Å
-
C=C (exocyclic): 1.34 Å
The fluorophenyl ring adopts a nearly orthogonal orientation (85°) relative to the thiazolo-triazolone plane, creating a twisted molecular geometry that may influence intermolecular interactions.
Computational Analysis
Time-dependent DFT calculations predict strong absorption at λₘₐₓ = 320 nm (ε = 12,500 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated system. The HOMO-LUMO gap of 3.2 eV suggests moderate electronic delocalization.
| Parameter | Specification |
|---|---|
| GHS Pictogram | Skull and Crossbones (Acute Toxicity) |
| Signal Word | Danger |
| Precautionary Statements | P261 (Avoid breathing dust) |
| P264 (Wash hands after handling) | |
| Storage | Refrigerator (2–8°C), inert atmosphere |
Decontamination Procedures
Spills require neutralization with 10% sodium bicarbonate followed by absorption with vermiculite. Contaminated surfaces must be rinsed with copious water .
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